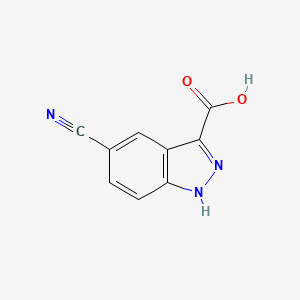

5-Cyano-1H-indazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

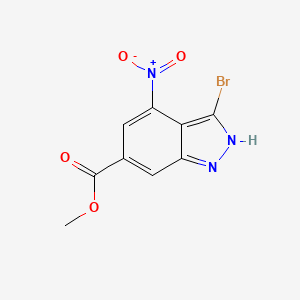

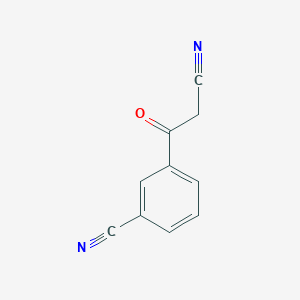

5-Cyano-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 885520-03-6 . It has a molecular weight of 187.16 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of 5-Cyano-1H-indazole-3-carboxylic acid is represented by the formula C9H5N3O2 . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures.Physical And Chemical Properties Analysis

5-Cyano-1H-indazole-3-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 187.16 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : The synthesis of 1H- and 2H-indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

- Methods : One method involves the use of a Cu (OAc)2-catalyzed reaction to form N–N bonds, employing oxygen as the terminal oxidant .

- Results : This method has been shown to afford a wide variety of 1H-indazoles in good to excellent yields .

- Field : Medicinal Chemistry

- Application : Indazole-containing derivatives have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

- Methods : These compounds are synthesized and then tested for their biological activity .

- Results : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Synthesis of Indazoles

Medicinal Applications of Indazoles

- Field : Organic Chemistry

- Application : 1H-Indazole-3-carboxaldehyde derivatives are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

- Methods : This involves the nitrosation of indoles in a slightly acidic environment .

- Results : These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

- Field : Medicinal Chemistry

- Application : Indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

- Field : Medicinal Chemistry

- Application : Indazole-3-carboxylic acid may be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

- Field : Medicinal Chemistry

- Application : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth .

- Methods : The compound was tested for its ability to inhibit cell growth .

- Results : The compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Synthesis of 1H-Indazole-3-Carboxaldehyde Derivatives

Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide

Inhibition of Cell Growth

- Field : Organic Chemistry

- Application : 1H-Indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

- Methods : This involves the nitrosation of indoles in a slightly acidic environment .

- Results : These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

- Field : Medicinal Chemistry

- Application : Indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

- Field : Medicinal Chemistry

- Application : Indazole-3-carboxylic acid may be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

- Field : Medicinal Chemistry

- Application : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth .

- Methods : The compound was tested for its ability to inhibit cell growth .

- Results : The compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Synthesis of 1H-Indazole-3-Carboxaldehyde Derivatives

Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide

Inhibition of Cell Growth

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

5-cyano-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXWXSZQDFFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646452 |

Source

|

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-1H-indazole-3-carboxylic acid | |

CAS RN |

885520-03-6 |

Source

|

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)